4-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine
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Overview
Description
4-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine is a heterocyclic compound that features a thiophene ring, a pyrazole ring, and a piperidine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene and pyrazole rings suggests that it may exhibit a range of biological activities, making it a valuable target for drug discovery and development.
Preparation Methods
The synthesis of 4-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the thiophene ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyrazole intermediate.
Formation of the piperidine ring: The final step involves the cyclization of the intermediate with a suitable amine to form the piperidine ring.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrazole ring can be reduced to form dihydropyrazoles using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for cyclization, and mild oxidizing or reducing agents for selective transformations. Major products formed from these reactions include functionalized derivatives with potential biological activity.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in combinatorial chemistry to generate libraries of compounds for screening.
Mechanism of Action
The mechanism of action of 4-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, preventing phosphorylation of target proteins and thereby modulating cell signaling pathways. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 4-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine include other heterocyclic compounds with thiophene and pyrazole rings, such as:
4-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)benzene: This compound has a benzene ring instead of a piperidine ring, which may affect its biological activity and solubility.
4-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)morpholine: The presence of a morpholine ring instead of a piperidine ring can influence the compound’s pharmacokinetic properties and target specificity.
The uniqueness of this compound lies in its combination of the thiophene, pyrazole, and piperidine rings, which may confer distinct biological activities and make it a valuable scaffold for drug discovery.
Properties
Molecular Formula |
C13H17N3S |
---|---|
Molecular Weight |
247.36 g/mol |
IUPAC Name |
4-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)piperidine |
InChI |
InChI=1S/C13H17N3S/c1-10-9-12(13-3-2-8-17-13)15-16(10)11-4-6-14-7-5-11/h2-3,8-9,11,14H,4-7H2,1H3 |
InChI Key |
VALLIMYRSACVAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2CCNCC2)C3=CC=CS3 |
Origin of Product |
United States |
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